2-(3,5-Dimethylphenoxy)propanoyl chloride
Overview
Description
2-(3,5-Dimethylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . It is used in scientific research for its unique properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 . This indicates that the molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a 3,5-dimethylphenoxy group (a phenyl ring with two methyl groups at the 3 and 5 positions, and an oxygen atom attached at one position).Scientific Research Applications
Mechanistic Insights and Applications
Polymer Chemistry and Material Science : The study of chlorinated compounds, such as "2-(3,5-Dimethylphenoxy)propanoyl chloride," often involves their role in polymer chemistry. For instance, the thermal degradation of poly(vinyl chloride) (PVC) has been extensively studied to understand the mechanistic aspects of degradation processes, where chlorinated compounds play a significant role in the initiation and propagation of degradation pathways. This research is crucial for improving the stability and safety of PVC products (Starnes, 2002).
Environmental Science : The environmental impact and degradation of chlorinated organic compounds, including those similar to "this compound," are significant in the context of pollution and remediation. Studies on natural attenuation mechanisms in environmental compartments underscore the complexity of biodegradation processes for chlorinated solvents and their by-products. Such research informs the development of more effective remediation strategies for contaminated sites (Weatherill et al., 2018).
Organic Synthesis and Medicinal Chemistry : Chlorinated compounds are pivotal in organic synthesis, serving as intermediates in the production of pharmaceuticals and agrochemicals. The reactivity and specificity of these compounds enable the construction of complex molecular architectures, demonstrating their versatility in synthetic applications. Research in this area continues to evolve, offering new methodologies and insights into reaction mechanisms (Petzold-Welcke et al., 2014).
Environmental Considerations
Toxicity and Health Risks : The potential health effects of occupational exposure to chlorinated solvents are a significant concern. Studies have linked exposure to various adverse health outcomes, including neurological, reproductive, and carcinogenic risks. Ongoing research aims to better understand these effects, contributing to the development of safer handling practices and exposure limits (Ruder, 2006).
Environmental Persistence and Degradation : The environmental persistence of chlorinated compounds poses challenges for their degradation and removal from water and soil. Research into the mechanisms of biodegradation and abiotic degradation is critical for assessing the environmental impact of these compounds and for devising effective cleanup strategies. Studies on the occurrence, transformation, and toxicity of chlorinated compounds in the environment provide essential insights into their life cycle and environmental fate (Bedoux et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that acyl chlorides, a class of compounds to which 2-(3,5-dimethylphenoxy)propanoyl chloride belongs, typically react with amines . Therefore, it’s plausible that the primary targets of this compound could be amine groups in biological systems.
Mode of Action
The compound this compound likely interacts with its targets through a nucleophilic substitution reaction . In this reaction, the chlorine atom in the acyl chloride group is replaced by an amine group . This results in the formation of an amide bond, which is a key structural component in many biological molecules, including proteins.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature. Its bioavailability would be influenced by these factors, as well as by its chemical properties. For instance, its molecular weight of 212.68 could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of its reaction with amines could be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethylphenoxy)propanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the formation of stable complexes that can be studied to understand protein function and enzyme activity . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in proteomics research .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular responses . These modifications can have downstream effects on cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This binding can result in enzyme inhibition or activation, depending on the target enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modify key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of the compound is essential for interpreting its effects on cellular function and designing targeted experiments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGLCRQEQDIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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